molecular formula C9H14F2N4O2 B2446704 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide CAS No. 2101199-30-6

4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2446704
CAS No.: 2101199-30-6
M. Wt: 248.234
InChI Key: AQVODXPPMBAVOJ-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a difluoroethyl group, and a methoxyethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Amination and Carboxamide Formation: The amino group and carboxamide functionality can be introduced through amination reactions and subsequent coupling with carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2,2-difluoroethyl)-N-(2-ethoxyethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-(2-propoxyethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2,2-difluoroethyl)-N-(2-butoxyethyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethyl group, in particular, can influence the compound’s reactivity and interactions with molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

4-amino-2-(2,2-difluoroethyl)-N-(2-methoxyethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O2/c1-17-3-2-13-9(16)8-6(12)4-14-15(8)5-7(10)11/h4,7H,2-3,5,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVODXPPMBAVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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